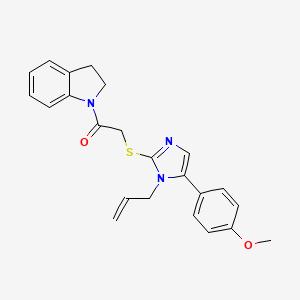

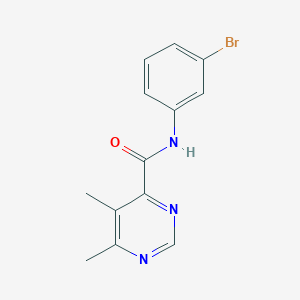

![molecular formula C10H9FN2OS B2916319 5-Fluoro-2-[(3-methylthiophen-2-yl)methoxy]pyrimidine CAS No. 2198915-01-2](/img/structure/B2916319.png)

5-Fluoro-2-[(3-methylthiophen-2-yl)methoxy]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-Fluoro-2-[(3-methylthiophen-2-yl)methoxy]pyrimidine” is a compound that contains a pyrimidine moiety. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It is a key component of many bioactive molecules and pharmaceuticals .

Aplicaciones Científicas De Investigación

Anticancer Research

Thiophene derivatives, such as the 3-methylthiophen-2-yl moiety present in our compound, are used in the synthesis of anticancer agents . The pyrimidine core is a privileged structure in medicinal chemistry, known for its anticancer potential through the inhibition of protein kinases . These enzymes are crucial for cell growth and metabolism, and their inhibition can prevent the proliferation of cancer cells.

Anti-Fibrosis Therapy

Pyrimidine derivatives exhibit significant anti-fibrotic activities. They have been evaluated against fibrotic diseases, showing the ability to inhibit the expression of collagen and the content of hydroxyproline in cell culture media . This suggests that our compound could be a candidate for the development of new anti-fibrotic drugs.

Antimicrobial and Antifungal Applications

The thiophene ring is known for its antimicrobial and antifungal properties. Compounds containing thiophene have been reported to be effective against a variety of microbial and fungal pathogens, making them valuable in the development of new antimicrobial agents .

Anti-Inflammatory and Anti-Psychotic Uses

Thiophene derivatives are also recognized for their anti-inflammatory and anti-psychotic effects. They can modulate biological pathways that lead to inflammation and psychotic disorders, providing a basis for the development of drugs in these therapeutic areas .

Material Science: Organic Semiconductors

In material science, thiophene-based molecules play a prominent role in the advancement of organic semiconductors. They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), due to their excellent electronic properties .

Development of Insecticides

Thiophene derivatives act as metal complexing agents and have been utilized in the development of insecticides. Their ability to form complexes with metals can be exploited to create compounds that are toxic to insects but have minimal impact on other forms of life .

Kinase Inhibition for Targeted Cancer Therapies

The pyrimidine component of the compound is particularly interesting for its role in kinase inhibition. Kinase inhibitors are a class of targeted cancer therapies that can interfere with specific signaling pathways involved in tumor growth and progression .

Estrogen Receptor Modulation

Some thiophene derivatives have shown the ability to modulate estrogen receptors. This application is particularly relevant in the treatment of hormone-responsive cancers, such as breast cancer, where estrogen plays a key role in tumor growth .

Direcciones Futuras

The future directions for the study of “5-Fluoro-2-[(3-methylthiophen-2-yl)methoxy]pyrimidine” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the wide range of pharmacological activities exhibited by pyrimidine derivatives , this compound could be a potential candidate for drug development.

Propiedades

IUPAC Name |

5-fluoro-2-[(3-methylthiophen-2-yl)methoxy]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2OS/c1-7-2-3-15-9(7)6-14-10-12-4-8(11)5-13-10/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZSQXNALNAAFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)COC2=NC=C(C=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-[(3-methylthiophen-2-yl)methoxy]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

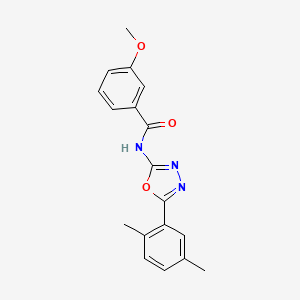

![N-(2-ethoxyphenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2916236.png)

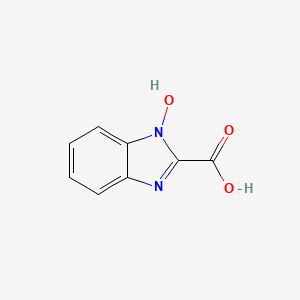

![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-tosylpiperidine-3-carboxamide](/img/structure/B2916239.png)

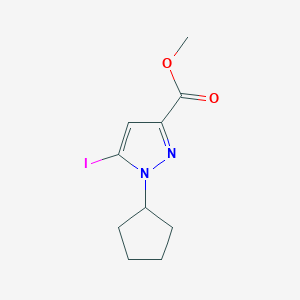

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((4-chlorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2916241.png)

![ethyl 2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2916242.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2916243.png)

![N-(3-isopropoxypropyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2916247.png)

![Methyl 3-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2916251.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-naphthamide](/img/structure/B2916254.png)

![Ethyl 4-[2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetyl]piperazine-1-carboxylate](/img/structure/B2916258.png)